molecular formula C15H13ClN2O2 B5659985 4-(acetylamino)-N-(4-chlorophenyl)benzamide

4-(acetylamino)-N-(4-chlorophenyl)benzamide

Cat. No.: B5659985
M. Wt: 288.73 g/mol
InChI Key: XYDNAOKRNXDJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetylamino)-N-(4-chlorophenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 15 H 13 ClN 2 O 2 and a molecular weight of 288.73 g/mol, this compound serves as a valuable chemical scaffold for the development and biological screening of novel therapeutic agents . Benzamide derivatives are prominent in drug discovery due to their diverse biological activities. Research on structurally related compounds has demonstrated potential in various areas, including serving as anticonvulsant agents and as inhibitors of specific enzymes like alkaline phosphatase . Furthermore, the N-phenylbenzamide core structure is a key pharmacophore in compounds investigated for their antiviral properties, such as activity against the hepatitis B virus (HBV) . The presence of both the 4-chlorophenyl and acetamido groups in its structure makes this compound a versatile intermediate for further chemical derivatization and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can leverage this compound as a building block in organic synthesis or as a reference standard in exploratory biological assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)17-13-6-2-11(3-7-13)15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNAOKRNXDJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 Acetylamino N 4 Chlorophenyl Benzamide Analogues

Strategies for Benzamide (B126) Core Synthesis

The formation of the benzamide core, specifically the amide linkage between the benzoic acid moiety and the 4-chloroaniline moiety, is the foundational step in synthesizing the target compound and its analogues. This is primarily achieved through robust and well-established amide bond formation reactions.

Amide Bond Formation Reactions

The amide bond in N-aryl benzamides is typically formed by coupling a carboxylic acid or its activated derivative with an aniline. acs.org Two principal pathways are commonly employed for this transformation.

Acyl Chloride Pathway: A highly effective and common method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the amine. mdpi.com For the synthesis of a precursor to the target molecule, 4-nitrobenzoyl chloride would be reacted with 4-chloroaniline. This reaction, often a type of Schotten-Baumann reaction, is typically performed in a suitable solvent like dichloromethane in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net This approach is advantageous due to the high reactivity of acyl chlorides, which drives the reaction to completion, often in high yield. mdpi.com

Carboxylic Acid Coupling Pathway: Direct condensation of a carboxylic acid with an amine is another prevalent strategy, facilitated by a wide array of coupling reagents. luxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. nih.gov Common classes of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions. nih.govpeptide.comnih.gov Other families of reagents include phosphonium salts (e.g., PyAOP) and uronium salts (e.g., HATU, HBTU), which are known for their high reactivity and ability to mediate even challenging couplings. peptide.comunimi.it The choice of reagent and conditions depends on the specific substrates, desired purity, and scale of the reaction. luxembourg-bio.com

Reagent ClassSpecific ExamplesKey Features
Acyl Halides 4-Nitrobenzoyl chlorideHigh reactivity, often requires a base. mdpi.com
Carbodiimides DCC, EDC (+ HOBt)Widely used, forms urea byproduct. nih.govpeptide.com
Uronium Salts HATU, HBTU, HCTUHigh efficiency, less epimerization. peptide.comacs.org
Phosphonium Salts PyAOP, BOPEffective for hindered couplings. peptide.com

Aromatic Substitution Techniques for Chlorophenyl Integration

The integration of the 4-chlorophenyl moiety is most directly and efficiently accomplished by using 4-chloroaniline as the starting amine nucleophile in the amide bond formation step. nih.govnanobioletters.com This ensures the chlorine atom is correctly positioned on the N-phenyl ring from the outset.

Alternatively, Friedel-Crafts-type reactions represent a classical approach for forming carbon-carbon or carbon-heteroatom bonds on aromatic rings. nih.gov However, direct acylation of an unprotected aniline via Friedel-Crafts is generally not feasible due to the Lewis acidic conditions causing protonation of the amino group, deactivating the ring towards electrophilic substitution. nih.govresearchgate.net While methods for Friedel-Crafts acylation of protected anilines (anilides) exist, they are more commonly used to introduce a benzoyl group onto an aromatic ring rather than to form the N-aryl bond itself. researchgate.net Therefore, for integrating the chlorophenyl group in this specific synthesis, the use of pre-functionalized 4-chloroaniline is the standard and most logical synthetic strategy.

Introduction of the Acetylamino Moiety

The 4-(acetylamino) group is typically introduced in the final stages of the synthesis, following the successful construction of the core benzamide structure. This is achieved through the acylation of a 4-aminobenzamide precursor.

Acylation Reactions

The acylation of the primary amino group of the precursor, 4-amino-N-(4-chlorophenyl)benzamide, is a straightforward and high-yielding transformation. This reaction involves treating the aminobenzamide with an acetylating agent. Common and effective reagents for this purpose include:

Acetyl Chloride: A highly reactive acyl halide that readily reacts with the amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

Acetic Anhydride: A less reactive but still highly effective reagent that produces acetic acid as a byproduct, which can be neutralized with a base or removed during workup.

The reaction is generally performed in an aprotic solvent at room temperature or with gentle heating to ensure complete conversion.

Precursor Aminobenzamide Synthesis

The key intermediate, 4-amino-N-(4-chlorophenyl)benzamide, is synthesized from a readily available starting material, 4-nitrobenzoic acid. The synthetic sequence involves three main steps:

Activation of Carboxylic Acid: 4-nitrobenzoic acid is first converted to a more reactive species. A common method is to treat it with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-nitrobenzoyl chloride. google.comresearchgate.net This step is crucial for the subsequent amide bond formation.

Amide Bond Formation: The resulting 4-nitrobenzoyl chloride is then reacted with 4-chloroaniline, as described in section 2.1.1, to yield N-(4-chlorophenyl)-4-nitrobenzamide. mdpi.comnih.govnih.gov

Reduction of the Nitro Group: The final step in forming the precursor is the reduction of the nitro group to a primary amine. This is a well-established transformation with several reliable methods available. Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a clean and efficient method. researchgate.netnih.gov Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in an acidic medium can also be employed to achieve the desired 4-amino-N-(4-chlorophenyl)benzamide. rsc.orgresearchgate.net

StepStarting MaterialReagentsProduct
1 4-Nitrobenzoic acidSOCl₂ or (COCl)₂4-Nitrobenzoyl chloride
2 4-Nitrobenzoyl chloride4-Chloroaniline, Et₃NN-(4-chlorophenyl)-4-nitrobenzamide
3 N-(4-chlorophenyl)-4-nitrobenzamideH₂, Pd/C or SnCl₂/EtOH4-Amino-N-(4-chlorophenyl)benzamide

Advanced Synthetic Transformations for Structural Diversity

To generate analogues of 4-(acetylamino)-N-(4-chlorophenyl)benzamide, modifications can be introduced at multiple points in the synthetic pathway. This allows for the systematic exploration of structure-activity relationships.

Varying the Aniline Component: A wide array of substituted anilines can be used in place of 4-chloroaniline during the initial amide coupling step. This allows for the introduction of different electronic (e.g., methoxy, nitro, trifluoromethyl) and steric (e.g., methyl, isopropyl) features on the N-phenyl ring. tandfonline.com

Varying the Benzoic Acid Component: Similarly, substituted 4-aminobenzoic acid or 4-nitrobenzoic acid derivatives can serve as the starting point. For instance, introducing substituents at the 2- or 3-position of the benzoic acid ring can alter the conformation and electronic properties of the final molecule. nih.gov

Modifying the Acyl Group: Instead of acetyl chloride or acetic anhydride, other acyl halides or anhydrides can be used in the final acylation step. This enables the introduction of longer alkyl chains, branched chains, or aromatic acyl groups in place of the acetyl moiety.

Post-Synthesis Derivatization: The core scaffold of N-substituted aminobenzamides can undergo further reactions. For example, if the precursor amine is appropriately substituted, it could be subjected to reactions such as alkylation or arylation to create more complex derivatives. dovepress.com

These strategies provide a robust platform for the synthesis of a diverse library of this compound analogues, enabling detailed investigation into their chemical and biological properties. nih.govacs.org

Modification of the Benzamide Phenyl Ring

Modifications to the phenyl ring of the benzamide moiety are typically achieved by starting with a correspondingly substituted benzoic acid precursor. The synthesis generally involves activating the carboxylic acid group to facilitate amide bond formation with 4-chloroaniline.

A common strategy involves the use of a substituted 4-aminobenzoic acid. For instance, the synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide begins with methyl 4-aminobenzoate, which is first derivatized at the 4-amino position and then coupled with the desired aniline. nih.gov Another approach starts with p-nitrobenzoic acid, which can be converted to 4-nitrobenzoyl chloride using thionyl chloride. researchgate.net This activated intermediate readily reacts with various anilines. The nitro group can then be catalytically reduced to an amino group using H₂ gas and a palladium on carbon (Pd/C) catalyst, yielding a 4-amino-N-arylbenzamide scaffold. researchgate.net

Further derivatization can introduce a variety of functional groups. For example, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide starts with 3-amino-4-methoxybenzoic acid. nih.govnih.gov The synthesis proceeds in two main steps:

Alkylation: The starting benzoic acid is alkylated to produce the intermediate 4-methoxy-3-(methylamino)benzoic acid.

Amide Coupling: The resulting acid is then condensed with 4-chloroaniline using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and an activating agent such as N-hydroxybenzotriazole (HOBt) to yield the final product. nih.govnih.gov

Target Analogue Modification Site Key Precursor Synthetic Strategy
4-Amino-N-substituted benzamidesBenzamide Phenyl Ringp-Nitrobenzoic acidAcyl chloride formation, amide coupling, nitro reduction researchgate.net
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideBenzamide Phenyl Ring3-Amino-4-methoxybenzoic acidAlkylation followed by carbodiimide-mediated amide coupling nih.govnih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideBenzamide Phenyl RingMethyl 4-aminobenzoateN-alkylation, saponification, and amide coupling nih.gov

Derivatization at the N-Phenyl Position

Altering the electronic and steric properties of the N-phenyl ring is another key strategy for creating analogues. This is accomplished by replacing 4-chloroaniline with other substituted anilines during the amide coupling step. The general procedure involves reacting 4-(acetylamino)benzoic acid (or its activated form, such as the acyl chloride) with a range of aniline derivatives.

This method allows for the introduction of various substituents at different positions of the N-phenyl ring. For example, analogues such as 4-(acetylamino)-N-(5-chloro-2-methoxyphenyl)benzamide have been synthesized, demonstrating the possibility of incorporating different substitution patterns. spectrabase.com Similarly, reactions can be performed with anilines bearing bromo or methyl groups, such as 4-bromoaniline or p-toluidine, to yield the corresponding N-(4-bromophenyl) or N-(p-tolyl) derivatives. nanobioletters.com This modular approach provides a straightforward path to a wide array of compounds with systematic variations at the N-phenyl position.

Target Analogue Modification Site Key Precursor Synthetic Strategy
4-(acetylamino)-N-(5-chloro-2-methoxyphenyl)benzamideN-Phenyl Position5-chloro-2-methoxyanilineAmide coupling with 4-(acetylamino)benzoic acid spectrabase.com
N-(4-bromophenyl)benzamide derivativesN-Phenyl Position4-bromoanilineAmide coupling with a substituted benzoic acid nanobioletters.com
N-(p-tolyl)benzamide derivativesN-Phenyl Positionp-toluidineAmide coupling with a substituted benzoic acid nanobioletters.com

Structural Elaboration via Linker Chemistry

Linker chemistry involves incorporating a spacer or bridge between the core benzamide structure and another functional group or a larger molecule. This strategy is used to explore more extensive structural diversity.

One approach is to introduce a linker at the 4-position of the benzamide ring. In the synthesis of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, a methyl group acts as a simple linker connecting the benzamide core to a heteroaryl amine. nih.gov

More complex linkers can be introduced by replacing the entire N-phenyl group with a different chemical scaffold. For instance, in the synthesis of (E)-4-(acetylamino)-N-(2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide, the N-(4-chlorophenyl) moiety is replaced by a derivatized ethenyl group. uni.lu This creates a significantly different molecular architecture where the 4-chlorophenyl ring is now attached via a vinyl linker system, demonstrating a more profound structural elaboration. This type of derivatization moves beyond simple substitution to create novel chemical entities based on the original benzamide template.

Analytical Characterization Techniques for Research Purposes

The structural confirmation and purity assessment of this compound and its analogues rely on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for unambiguous structural elucidation and for ensuring the quality of research samples.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides detailed information about the molecular structure, bonding, and connectivity of atoms within the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural verification.

¹H NMR : The ¹H NMR spectrum provides information on the chemical environment of protons. For benzamide derivatives, characteristic signals include the amide proton (N-H), which typically appears as a singlet in the downfield region (around δ 10.35 ppm in DMSO-d₆). nanobioletters.com Aromatic protons on the two phenyl rings resonate in the region of δ 7-8 ppm. nanobioletters.comchemicalbook.com For the parent compound's acetyl group, a singlet corresponding to the methyl (CH₃) protons would be expected further upfield.

¹³C NMR : This technique identifies the chemical environment of carbon atoms. The carbonyl (C=O) carbon of the amide group gives a characteristic signal in the downfield region (e.g., δ 163-167 ppm). nanobioletters.comnih.gov Aromatic carbons resonate between δ 115-140 ppm, with their exact shifts depending on the substituents.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For benzamide structures, key absorption bands include:

A strong absorption for the amide carbonyl (C=O) stretching vibration, typically found around 1630-1660 cm⁻¹. nih.gov

An N-H stretching vibration for the amide group, appearing in the range of 3200-3500 cm⁻¹. nih.gov

C-H stretching vibrations for the aromatic rings.

Mass Spectrometry (MS) : MS is crucial for determining the molecular weight of the compound and for obtaining structural information through fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) can show the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻, confirming the molecular mass. nih.govnih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. nih.govscielo.org.za Analysis of the fragmentation pattern can help elucidate the structure; for instance, in N-arylbenzamides, cleavage of the amide bond is a common fragmentation pathway. massbank.eu

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the molecule. Aromatic systems like the one in this compound exhibit characteristic absorption bands in the UV region, which can be useful for quantitative analysis and for studying interactions with other molecules. mdpi.com

Technique Information Provided Characteristic Data for Benzamide Analogues
¹H NMR Proton chemical environments, connectivityAmide N-H (δ ~10.3 ppm), Aromatic H (δ 7-8 ppm) nanobioletters.comchemicalbook.com
¹³C NMR Carbon skeleton, functional groupsAmide C=O (δ ~165 ppm), Aromatic C (δ 115-140 ppm) nanobioletters.comnih.gov
IR Presence of functional groupsC=O stretch (~1630-1660 cm⁻¹), N-H stretch (3200-3500 cm⁻¹) nih.gov
MS Molecular weight, molecular formula (HRMS), fragmentationMolecular ion peak ([M+H]⁺), fragments from amide bond cleavage nih.govmassbank.eu

Chromatographic Purity Assessment for Research Samples

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby ensuring the purity of research samples.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of non-volatile organic compounds. A common setup for analyzing benzamide derivatives involves a reverse-phase C18 column (e.g., Eclipse XDB-C18). nih.gov The mobile phase is typically a mixture of an organic solvent like methanol or acetonitrile and water. nih.govnih.gov A gradient or isocratic elution can be used. Detection is commonly performed with a UV detector, often set at a wavelength like 254 nm where the aromatic rings absorb strongly. nih.govnih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Purity levels above 98% have been confirmed for benzamide analogues using this technique. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of sample purity. A silica gel plate is used as the stationary phase, and an appropriate solvent system (eluent) serves as the mobile phase. nanobioletters.com Spots are typically visualized under UV light. The retention factor (Rf) value helps in identifying the compound relative to standards. While not as quantitative as HPLC, it is an indispensable tool in synthetic chemistry labs.

Molecular Structure and Conformation Studies

Crystallographic Analysis of Benzamide (B126) Derivatives

While specific crystallographic data for 4-(acetylamino)-N-(4-chlorophenyl)benzamide is not available, extensive studies on closely related benzanilide (B160483) structures, such as N-(4-chlorophenyl)benzamide, offer significant insights into its likely solid-state arrangement. These derivatives serve as excellent models for predicting the packing motifs and key intermolecular forces that govern the crystal lattice.

In the solid state, benzamide derivatives are known to organize into well-defined supramolecular architectures stabilized by a network of intermolecular interactions. The most prominent of these is the hydrogen bond. For instance, in the crystal structure of N-(4-chlorophenyl)benzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains that propagate through the crystal lattice. nih.govresearchgate.netnih.gov This primary hydrogen bonding motif is a recurring feature in benzanilides and is expected to be a dominant force in the crystal packing of this compound. researchgate.net

Table 1: Representative Crystallographic Data for the Related Compound N-(4-chlorophenyl)benzamide nih.gov

ParameterValue
FormulaC₁₃H₁₀ClNO
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.3789 (1)
b (Å)7.8501 (2)
c (Å)13.6318 (4)
α (°)106.509 (2)
β (°)98.380 (2)
γ (°)90.631 (2)
V (ų)545.15 (2)
Z2

This interactive table provides the crystal data for a closely related benzanilide, illustrating the typical parameters determined through X-ray diffraction.

Furthermore, the amide bond itself can exist in cis or trans conformations. In the vast majority of acyclic secondary amides and anilides, the trans conformation, where the N—H bond is oriented anti to the C=O bond, is overwhelmingly favored due to lower steric hindrance. nih.govslu.se This anti-conformation is a characteristic feature observed in the crystal structures of numerous N-substituted benzamides. nih.gov

Quantum Chemical Investigations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for probing the molecular properties of compounds where experimental data may be limited. These computational methods allow for the optimization of molecular geometry and the detailed analysis of the electronic environment.

DFT calculations are widely used to predict the ground-state geometries of organic molecules. arabjchem.orgnih.gov Methods like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p) have proven effective in optimizing the geometric parameters (bond lengths, bond angles, and dihedral angles) of benzanilide derivatives. arabjchem.orgnih.govnih.gov These calculations typically confirm that the most stable conformation involves non-planar arrangements of the aromatic rings relative to the central amide bridge, consistent with crystallographic findings. nih.govnih.gov DFT can also be used to compare the energies of different potential conformers, confirming that the experimentally observed structures correspond to energy minima on the potential energy surface. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding molecular reactivity. xisdxjxsu.asia It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For a benzamide derivative, the MEP surface would highlight the oxygen atom of the carbonyl group as a region of high negative potential (a site for electrophilic attack), while the amide proton (N-H) would be a region of positive potential. xisdxjxsu.asiaresearchgate.net

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests that the molecule is more polarizable and chemically reactive. nih.govresearchgate.net DFT calculations on related N-phenylacetamide and benzamide molecules show that the HOMO is typically localized on the aniline or phenyl ring, while the LUMO is distributed over the carbonyl group and the adjacent aromatic ring, indicating that electronic excitations involve an intramolecular charge transfer (ICT). nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within a molecule. materialsciencejournal.org This method interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg). materialsciencejournal.org The stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO quantifies the strength of these interactions. materialsciencejournal.org

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Interactions in Related Amide Systems materialsciencejournal.org

Donor Orbital (i)Acceptor Orbital (j)E(2) (kcal/mol)Interaction Type
n₂(O)π(C-O)45.25Lone Pair → Antibonding π
n₃(Cl)π(C-C)12.05Lone Pair → Antibonding π
n(N)π(C=O)~50-60Resonance Stabilization
π(C=C)π(C=C)~20-25π-conjugation

This interactive table presents typical stabilization energies from NBO analysis of related molecules, demonstrating the magnitude of intramolecular charge transfer and hyperconjugative effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modulations of the 4-(acetylamino)-N-(4-chlorophenyl)benzamide Scaffold

Systematic modulation of a lead compound is a cornerstone of medicinal chemistry, aiming to map the chemical space around a core scaffold to understand how specific structural changes influence biological outcomes. For the this compound scaffold, this involves modifications to its three primary components: the 4-acetylamino benzoyl ring (Ring A), the central amide linker, and the N-(4-chlorophenyl) ring (Ring B).

The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. While comprehensive SAR data for this compound against a single target is not extensively documented in a single source, a cohesive understanding can be built from studies on analogous compounds.

Modifications on the N-(4-chlorophenyl) Ring (Ring B): The 4-chlorophenyl moiety is a critical component for molecular recognition. The chlorine atom at the para position contributes to both the electronic character and lipophilicity of the molecule.

Halogen Substitution: In many N-phenylbenzamide series, the identity and position of the halogen have a profound effect on activity. For instance, in a series of N-(substituted-phenyl)-4-hydroxybenzamides tested for antimicrobial activity, variations from chloro to bromo showed maintained or slightly altered activity profiles, indicating that the size and electronegativity of the halogen at the para-position are key tuning points. nanobioletters.com

Electronic Effects: Studies on N-substituted benzamide histone deacetylase (HDAC) inhibitors have shown that the presence of electron-withdrawing groups like chlorine or nitro groups can sometimes decrease activity, suggesting that the electronic properties of this ring are crucial for target interaction. nih.govresearchgate.net

Hydrophobicity and Sterics: Quantitative Structure-Activity Relationship (QSAR) models of N-phenyl benzamides have revealed that for activity against certain targets like Gram-negative bacteria, hydrophobic groups at the meta position and bulky groups at the ortho position of the N-phenyl ring are desirable. nih.gov This suggests that moving the chlorine or adding other groups could modulate activity through steric and hydrophobic interactions.

Modifications on the 4-(acetylamino)benzoyl Ring (Ring A): The 4-acetylamino group provides a key hydrogen bond donor (N-H) and acceptor (C=O), which are often essential for anchoring the molecule within a biological target's binding site.

Amide Group Modification: Altering the acetyl group (e.g., replacing methyl with a larger alkyl or aryl group) would impact steric bulk and lipophilicity. Studies on related N-(4-acetamido)phenyl scaffolds have shown that this group is critical for potency, and even minor changes can significantly alter biological response. nih.gov

Replacement of the Acetylamino Group: Replacing the entire acetylamino moiety with other hydrogen-bonding groups such as sulfonamides (-SO₂NH₂) or small alkylamines would probe the specific requirements of the binding pocket.

The following table summarizes the predicted impact of various substituents based on findings from related benzamide series.

Modification Site Substituent Change Observed/Predicted Impact on Activity Rationale
Ring B (N-phenyl) 4-Chloro → 4-BromoActivity likely maintained or slightly alteredSimilar electronics and lipophilicity nanobioletters.com
Ring B (N-phenyl) 4-Chloro → 2-ChloroActivity may change significantlyPositional shift alters molecular geometry and interactions nih.govresearchgate.net
Ring B (N-phenyl) 4-Chloro → 4-NitroMay decrease activity depending on targetStrong electron-withdrawing effect nih.govresearchgate.net
Ring B (N-phenyl) 4-Chloro → 4-MethylMay increase activity against certain targetsIncreases lipophilicity, alters electronics
Ring A (Benzoyl) 4-Acetylamino → 4-AminoMay decrease activityLoss of acetyl group's steric bulk and H-bond acceptor
Ring A (Benzoyl) 4-Acetylamino → 4-PropionylaminoActivity may be retained or decreaseIncreased steric bulk may not be tolerated

Positional isomerism plays a critical role in defining the three-dimensional shape and electronic profile of a molecule, which in turn dictates its ability to bind to a target. The parent compound, this compound, is achiral, so stereochemical effects are not a factor unless a chiral center is introduced through modification.

Chloro Isomers: Moving the chlorine atom on Ring B from the para (4) position to the meta (3) or ortho (2) position would fundamentally change the molecule's interaction profile. An ortho-chloro substituent, for example, could induce a twist in the amide bond, altering the dihedral angle between the central amide plane and Ring B. nih.govresearchgate.net This would reposition all other functional groups and could either enhance or disrupt binding. Studies on N-thienylcarboxamides, where thiophene (B33073) acts as a phenyl bioisostere, have demonstrated that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) isomers can function as bioisosteres of an N-phenyl ring, while N-(3-substituted-2-thienyl) isomers show significantly lower activity. nih.gov This highlights the profound impact of substituent placement on biological function.

Acetylamino Isomers: Similarly, shifting the acetylamino group on Ring A from the para (4) position to the meta (3) or ortho (2) position would alter the vector and distance of its hydrogen bonding groups relative to the rest of the scaffold. An ortho-acetylamino group could potentially form an intramolecular hydrogen bond with the amide N-H, which would rigidify the conformation and reduce its ability to form intermolecular hydrogen bonds with a target.

The table below illustrates the potential positional isomers and their expected structural consequences.

Isomer Structural Change Potential Effect on Molecular Recognition
3-Chloro IsomerChlorine at meta-position of Ring BAlters electronic distribution and steric profile; may disrupt established hydrophobic interactions.
2-Chloro IsomerChlorine at ortho-position of Ring BMay force a conformational twist (change in dihedral angle), significantly altering the 3D shape. nih.govresearchgate.net
3-Acetylamino IsomerAcetylamino group at meta-position of Ring ARepositions hydrogen bond donors/acceptors, potentially leading to loss of key binding interactions.
2-Acetylamino IsomerAcetylamino group at ortho-position of Ring AMay form an intramolecular hydrogen bond, leading to a more planar, rigid conformation and reduced intermolecular bonding capacity.

Rational Design Principles for Benzamide Analogues

Rational drug design leverages structural information to create new molecules with improved properties. For the this compound scaffold, key strategies include bioisosteric replacement and scaffold hopping.

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic properties. drughunter.comnih.gov This strategy can be applied to multiple locations within the target molecule.

Amide Bond Mimetics: The central amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with a more stable bioisostere, such as a 1,2,4-oxadiazole, thioamide, or triazole, could improve metabolic stability while preserving the key spatial arrangement of the two aryl rings. nih.gov

Phenyl Ring Bioisosteres: The phenyl rings can be replaced with various five- or six-membered heterocycles (e.g., pyridine, thiophene, pyrazole). nih.gov Replacing the 4-chlorophenyl ring with a 2-chloropyridyl ring, for example, would introduce a nitrogen atom, which could act as a hydrogen bond acceptor and alter the molecule's solubility and metabolic profile. ctppc.org

Functional Group Mimetics: The acetylamino group can be replaced by other groups that can serve similar hydrogen-bonding roles, such as a sulfonamide (-SO₂NHR), a reverse amide (-CO-NHR), or a methylamino group.

Original Group Potential Bioisostere Rationale for Replacement
Amide Linker (-CO-NH-)Thioamide (-CS-NH-)Similar geometry, altered electronic properties, potentially increased stability.
Amide Linker (-CO-NH-)1,2,4-OxadiazoleMore stable to hydrolysis, maintains spatial orientation of rings. nih.gov
4-Chlorophenyl Ring2-Chloropyridyl RingIntroduces H-bond acceptor, may improve solubility and metabolic profile. ctppc.org
4-Chlorophenyl Ring5-Chlorothienyl RingActs as a phenyl mimetic with different electronic properties. nih.gov
Acetylamino Group (-NH-CO-CH₃)Sulfonamido Group (-NH-SO₂-CH₃)Similar H-bond donor, different geometry and electronics.

Scaffold hopping is a more drastic design strategy that involves replacing the central molecular core (the benzamide) with a structurally distinct scaffold while retaining the essential pharmacophoric elements—in this case, the two substituted aryl groups. acs.orgnih.gov The goal is to discover novel chemotypes with potentially improved properties or new intellectual property.

Starting from this compound, a scaffold hop could involve replacing the central phenyl ring and its attached amide with a heterocycle that can project the two key side chains in a similar spatial orientation. For example, a furanopyrimidine or pyrazole (B372694) core could be designed to position the 4-acetylamino-phenyl and 4-chlorophenyl groups in a manner that mimics the binding mode of the original benzamide scaffold. acs.orgnih.gov This approach can lead to compounds with entirely different physicochemical properties, such as improved solubility or cell permeability. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While a specific QSAR model for this compound is not available, models developed for analogous N-phenylbenzamides and acetamides provide insight into the physicochemical descriptors likely to govern its activity. nih.govigi-global.comnih.gov

A hypothetical QSAR model for analogues of this scaffold would likely depend on a combination of descriptors:

Electronic Descriptors (e.g., Dipole Moment, Hammett constants): These describe the electronic influence of substituents. The electron-withdrawing nature of the chlorine atom and the electronic character of the acetylamino group significantly affect the charge distribution across the molecule, which is crucial for electrostatic or polar interactions with a target. nih.gov

Steric/Topological Descriptors (e.g., Molar Refractivity, Kappa Shape Indices, Wiener Index): These descriptors quantify the size, shape, and bulk of the molecule and its substituents. They are essential for modeling how well a compound fits into a specific binding site. QSAR models for N-phenyl benzamides have shown that steric fields are critical for activity. nih.govnih.gov

A typical linear QSAR equation for a series of analogues might take the form: pIC₅₀ = c₁ (ClogP) - c₂ (Dipole) + c₃ (Molar Refractivity) + Constant

The table below summarizes key descriptors identified in QSAR studies of related benzamide and acetamide (B32628) derivatives.

Descriptor Class Specific Descriptor Example Potential Importance for this compound Analogues Reference
Hydrophobic ClogP / AlogP98Governs membrane transport and hydrophobic interactions in the binding site. nih.govnih.govresearchgate.net
Electronic Electrophilicity Index / Dipole MomentCrucial for electrostatic interactions; reflects the impact of the chloro and acetylamino groups. nih.govnih.gov
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability, affecting binding affinity. nih.gov
Topological Wiener Index / Kappa Shape IndicesDescribes molecular size, branching, and overall shape, which are key for complementarity with the binding site. nih.gov
3D-QSAR Fields CoMFA/CoMSIA FieldsElectrostatic, steric, and hydrophobic fields around the molecule would indicate regions where modifications are favorable or unfavorable for activity. nih.gov

Such models are invaluable for predicting the activity of newly designed analogues and for providing a deeper, quantitative understanding of the SAR of the this compound scaffold.

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool used to correlate the chemical structure of compounds with their biological activities. For classes of compounds like benzamides, various predictive models have been developed to forecast their efficacy in different therapeutic areas, such as antimicrobial and anticancer agents.

In the context of related aminophenyl benzamide derivatives investigated as histone deacetylase (HDAC) inhibitors, researchers have successfully developed robust three-dimensional (3D)-QSAR models. One such study on 48 aminophenyl benzamide derivatives resulted in a highly predictive atom-based 3D-QSAR model. This model demonstrated an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85, indicating its strong predictive power. nih.govresearchgate.net The development of this model was based on a five-point pharmacophore consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.govresearchgate.net

While this compound was not explicitly included in this particular study, the modeling approach highlights a methodology that could be applied to develop predictive models for its specific biological activities. Such a model would likely involve aligning the 3D structure of this compound with other similar compounds and correlating their structural features with observed biological data.

Table 1: Statistical Parameters of a Predictive 3D-QSAR Model for Aminophenyl Benzamide Derivatives nih.govresearchgate.net

Statistical ParameterValueDescription
Correlation Coefficient (r²)0.99A measure of how well the model fits the training set data.
Cross-validated Correlation Coefficient (q²)0.85An indicator of the model's predictive ability for new compounds.
Fisher Ratio (F)631.80Represents the statistical significance of the model.

This table illustrates the statistical validity of a predictive model developed for a class of compounds structurally related to this compound.

Identification of Key Physicochemical Descriptors for Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. QSAR and SPR studies on benzamide derivatives have identified several key descriptors that are critical for their activity. These descriptors provide a quantitative basis for understanding how structural modifications can impact therapeutic efficacy.

For aminophenyl benzamides acting as HDAC inhibitors, the following physicochemical descriptors have been identified as crucial:

Hydrophobicity: The hydrophobic character of the molecule is a significant contributor to its HDAC inhibitory activity. The inclusion of hydrophobic substituents has been shown to enhance this inhibition. nih.govresearchgate.net

Hydrogen Bonding: The presence of hydrogen bond donating groups positively influences the inhibitory potency. nih.govresearchgate.net

Electronic Properties: Electron-withdrawing groups have been found to have a negative impact on HDAC inhibitory activity. nih.govresearchgate.net

These findings suggest that for a compound like this compound, the acetylamino group (a hydrogen bond donor and acceptor) and the chlorophenyl group (hydrophobic and electron-withdrawing) would be key determinants of its biological activity.

In broader studies of substituted benzamides with antimicrobial activity, topological descriptors and molecular connectivity indices have been shown to effectively model their biological action. These descriptors quantify aspects of molecular size, shape, and branching.

Table 2: Key Physicochemical Descriptors and Their Influence on the Activity of Benzamide Derivatives

Physicochemical DescriptorInfluence on Biological ActivityRelevance to this compound
Hydrophobicity (LogP) Often positively correlated with activity, enhancing membrane permeability and binding to hydrophobic pockets of target proteins. nih.govresearchgate.netThe chlorophenyl group contributes significantly to the overall hydrophobicity.
Hydrogen Bond Donors/Acceptors Crucial for specific interactions with biological targets. nih.govresearchgate.netThe amide and acetylamino groups provide hydrogen bonding capabilities.
Electronic Effects (e.g., Hammett constants) Electron-withdrawing or donating groups can modulate the electronic environment of the molecule, affecting its reactivity and binding affinity. nih.govresearchgate.netThe chlorine atom is an electron-withdrawing group, influencing the electronic properties of the phenyl ring.
Steric Properties (e.g., Molar Refractivity) The size and shape of substituents can influence how the molecule fits into a binding site.The spatial arrangement of the acetylamino and chlorophenyl groups is a key steric factor.

This table summarizes the general influence of key physicochemical descriptors on the biological activity of benzamide derivatives, with specific relevance to the structural features of this compound.

Molecular Interactions and Biological Target Engagement Preclinical Focus

Identification of Potential Biological Targets

The N-phenylbenzamide scaffold is a recognized pharmacophore that interacts with several biological targets. Research into analogous compounds suggests that "4-(acetylamino)-N-(4-chlorophenyl)benzamide" may engage with targets implicated in cancer, viral infections, and metabolic diseases.

While direct enzymatic inhibition data for "this compound" is not extensively documented, the activities of related benzamides provide strong indications of its potential inhibitory profile.

Histone Deacetylase (HDAC) Inhibition : The benzamide (B126) group is a well-established zinc-binding group (ZBG) in many histone deacetylase inhibitors (HDACis). nih.gov Specifically, N-(2-aminophenyl)benzamide derivatives are recognized as a significant class of inhibitors for Class I HDACs (HDAC1, 2, and 3). nih.govnih.gov In these molecules, the benzamide core chelates the catalytic zinc ion in the enzyme's active site. nih.gov For "this compound," the N-phenylbenzamide core structure suggests a potential for HDAC inhibition. Research on related benzamide derivatives shows potent activity against HDAC1 and HDAC2, with IC50 values in the nanomolar range for some analogs. nih.gov The 2-aminobenzamide (B116534) moiety is considered a crucial feature for potent inhibition against class I HDACs. nih.gov

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
Entinostat (Reference)0.170.250.49 nih.gov
Derivative 7j0.650.781.70 nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition : The N-phenylbenzamide scaffold is present in various compounds designed as VEGFR-2 inhibitors, which are crucial for blocking angiogenesis in tumors. nih.govdovepress.com Although direct studies on "this compound" are scarce, numerous derivatives incorporating this core structure have been synthesized and evaluated. For instance, certain furopyrimidine and thienopyrimidine derivatives featuring N-phenylbenzamide moieties exhibit potent, dose-dependent inhibition of VEGFR-2 with IC50 values in the nanomolar range. nih.gov This suggests that the core scaffold of "this compound" has the potential to fit within the ATP-binding pocket of the VEGFR-2 kinase domain.

α-Glucosidase and α-Amylase Inhibition : Benzamide derivatives have been investigated as potential treatments for diabetes through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.gov A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant in vitro inhibitory activity against α-glucosidase. nih.gov The most active compound in that series showed an IC50 value of 10.75 ± 0.52 µM against α-glucosidase. researchgate.net While the substitution pattern differs, these findings indicate that the benzamide framework is a viable scaffold for developing inhibitors of these enzymes.

COX-II and DHFR Inhibition : There is limited specific information linking "this compound" to the direct inhibition of Cyclooxygenase-II (COX-II) or Dihydrofolate reductase (DHFR). However, broader research into novel anti-inflammatory and antimicrobial agents has explored various benzamide derivatives. For example, certain N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have been synthesized and evaluated for anti-inflammatory activity, which is often mediated by COX enzymes. nih.gov

Currently, there is a lack of specific preclinical data detailing the binding and modulation of specific receptors by "this compound."

Research has shown that N-phenylbenzamide derivatives can exert antiviral effects by modulating the levels of host defense proteins. nih.govnih.gov Specifically, certain derivatives have been found to increase the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G or A3G). nih.govnih.gov A3G is a host cytidine (B196190) deaminase that inhibits the replication of various viruses, including HIV-1 and Hepatitis B Virus (HBV). nih.gov A study on the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) demonstrated that its anti-HBV activity may be due to an increased level of intracellular A3G. nih.govnih.gov This suggests that "this compound," as a member of the N-phenylbenzamide class, could potentially modulate this protein-protein interaction pathway.

Computational Approaches to Molecular Interactions

In the absence of empirical crystal structures, computational methods like molecular docking and molecular dynamics simulations are invaluable for predicting and analyzing the binding of "this compound" to its potential biological targets.

Molecular docking studies on structurally related compounds have provided insights into how the N-phenylbenzamide scaffold might interact with various enzyme active sites.

HDAC Docking : Docking studies of N-(2-aminophenyl)-benzamide inhibitors with HDAC1 reveal that the amide group acts as a bidentate ZBG, coordinating with the Zn2+ ion in the catalytic pocket. nih.gov The terminal phenyl ring (the "cap" group) typically interacts with residues on the rim of the active site tunnel, often through hydrophobic or pi-pi stacking interactions. nih.gov In the case of "this compound," the 4-acetylamino phenyl group would serve as the cap, while the 4-chlorophenyl moiety would occupy the linker region within the enzyme's binding tunnel.

VEGFR-2 Docking : Docking simulations of various inhibitors into the VEGFR-2 active site (PDB ID: 2OH4, 4ASD) show that the core heterocycle often forms a critical hydrogen bond with the backbone NH of Cys919 in the hinge region. nih.govresearchgate.net The N-phenylbenzamide portion of these molecules typically extends into a hydrophobic pocket, where the phenyl rings can form favorable interactions.

Other Enzymes : Docking simulations have also been used to rationalize the activity of benzamide derivatives against other targets. For α-glucosidase, studies show that active compounds form hydrogen bonds and hydrophobic interactions with key active site residues. nih.gov Similarly, docking of benzamide analogues into the COX-2 active site has been used to predict binding modes and rationalize anti-inflammatory activity. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-target complex, assessing its stability over time.

MD simulations have been performed on various benzamide derivatives to validate their binding modes and stability within the active sites of enzymes like α-glucosidase and VEGFR-2. nih.govresearchgate.netnih.gov These simulations typically analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the simulation period (e.g., 100 ns) suggests that the ligand remains securely bound in its predicted conformation. researchgate.net Such studies on related compounds confirm that the benzamide scaffold can form stable complexes with its target enzymes, reinforcing the binding modes predicted by molecular docking. researchgate.netnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data for the compound "this compound" corresponding to the detailed molecular and cellular interactions outlined in your request.

The conducted searches for this specific compound did not yield any results related to:

Pharmacophore Modeling and Virtual Screening: No studies detailing the pharmacophore features or its use in virtual screening campaigns were found.

Impact on Cellular Pathways, including DNA replication: There is no available information on how this compound affects cellular pathways or DNA replication processes.

Intracellular Target Engagement and Downstream Effects: The specific intracellular targets and any subsequent effects have not been documented.

Cell Cycle Modulation (S phase arrest): There is no evidence to suggest that this compound causes S phase arrest or modulates the cell cycle in any other specific manner.

Induction of Apoptosis in Cell Lines: Studies demonstrating the induction of apoptosis by "this compound" are not present in the available literature.

While research exists for other molecules within the broader benzamide class that demonstrates some of these biological activities, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific data. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this particular compound.

Preclinical Biological Evaluation of Benzamide Analogues Non Human, in Vitro and in Vivo Research Models

In vitro Efficacy Studies in Cell Lines

Antimicrobial Activity (Antibacterial, Antifungal)

Antiviral Activity (e.g., against specific viruses like HBV, HAdV, TMV)

Preclinical studies have highlighted the potential of benzamide (B126) analogues as antiviral agents, particularly against the Hepatitis B virus (HBV). A structurally similar compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated potent anti-HBV activity in vitro nih.govnih.gov. Research has shown that IMB-0523 can inhibit the replication of both wild-type and drug-resistant strains of HBV in HepG2.2.15 and HepG2.A64 cell lines, respectively nih.govnih.gov. The proposed mechanism for this antiviral effect involves the upregulation of the intracellular protein APOBEC3G (A3G), which is known to inhibit HBV replication nih.govnih.gov.

The following table summarizes the in vitro anti-HBV activity of the benzamide analogue IMB-0523 compared to the established antiviral drug, Lamivudine (3TC).

Cell LineIC₅₀ (µM) of IMB-0523CC₅₀ (µM) of IMB-0523Selectivity Index (SI) of IMB-0523IC₅₀ (µM) of 3TC
HepG2.2.15 (Wild-type HBV)1.99116.01587.37
HepG2.A64 (Drug-resistant HBV)3.30171.9352>440

While these findings are promising for the benzamide class of compounds, it is important to note that this data is for a related analogue and not 4-(acetylamino)-N-(4-chlorophenyl)benzamide itself. Direct antiviral screening of this compound against HBV, Human Adenovirus (HAdV), or Tobacco Mosaic Virus (TMV) has not been reported in the available literature.

Antiproliferative and Anticancer Activity in Established Cancer Cell Lines (e.g., HCT116, HT-29, A-549)

The antiproliferative and anticancer potential of benzamide derivatives has been an area of active investigation. A close structural analogue of the subject compound, 4-(acetylamino)-N-(2-aminophenyl)benzamide, also known as CI-994 or acetyldinaline, has demonstrated antitumor activity nih.gov. This compound has been shown to act as a histone deacetylase (HDAC) inhibitor, leading to hyperacetylation of histones in cancer cells . This epigenetic modification is mechanistically linked to its antitumor effects. Specifically, CI-994 was found to induce histone H3 hyperacetylation in HCT-8 colon carcinoma cells in a time- and dose-dependent manner .

Although specific studies on the effect of this compound on the HCT116, HT-29, and A-549 cancer cell lines are not available, the data from its analogue suggests a potential mechanism for anticancer activity that warrants further investigation for this specific compound. The table below summarizes the activity of the analogue CI-994.

CompoundCell LineActivity
4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994)HCT-8 (Colon Carcinoma)Induces histone hyperacetylation

Anti-biofilm Activity

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to antimicrobial agents. The ability to inhibit biofilm formation is a critical aspect of developing new antimicrobial therapies. Despite the recognized importance of anti-biofilm agents, there is currently no specific research available in the scientific literature detailing the in vitro anti-biofilm activity of this compound. The potential of this compound to prevent or disrupt microbial biofilms remains an unexplored area of research.

In vivo Preclinical Studies (Non-human models, excluding safety/toxicity outcomes)

Pharmacodynamic Biomarker Assessment in Animal Models

Pharmacodynamic biomarkers are crucial for assessing the biological effects of a drug candidate in living organisms. For the benzamide class of compounds, some in vivo preclinical data from animal models is available for analogues of this compound.

The anti-HBV agent, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has been evaluated in a duck HBV (DHBV) model. This study demonstrated that IMB-0523 exhibited potent anti-HBV activity in vivo, as evidenced by a reduction in serum DHBV DNA levels in treated ducks nih.govnih.gov.

Furthermore, the anticancer compound 4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994) has shown activity in several murine and human xenograft tumor models. It was found to be effective against a range of solid tumors, including pancreatic ductal adenocarcinoma, colon adenocarcinoma, mammary adenocarcinoma, and human prostate carcinoma nih.gov. The antitumor activity was assessed by measuring tumor growth inhibition and log cell kill at non-toxic doses nih.gov.

These in vivo studies on related benzamide analogues provide a basis for the potential pharmacodynamic effects of this compound. However, direct in vivo studies and the assessment of specific pharmacodynamic biomarkers for this particular compound have not yet been reported.

Activity in Xenograft or Infection Models (e.g., tumor growth inhibition, reduction of viral load in animals)

The in vivo efficacy of benzamide analogues has been investigated in various preclinical models, demonstrating notable antitumor and antiviral activities.

One such analogue, CI-994 (Tacedinaline) , has shown a broad spectrum of activity against several solid tumor xenografts. In murine and human tumor models, CI-994 demonstrated significant log cell kills at the highest non-toxic doses. The compound was active against pancreatic, colon, and mammary adenocarcinomas, as well as osteogenic sarcoma and human prostate carcinoma. Further studies in orthotopic xenograft models of MYC-driven medulloblastoma confirmed that CI-994 has potent antitumoral effects at the primary tumor site and also against metastatic lesions.

Another analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , was evaluated in a HepG2 (human liver cancer) xenograft model. Research showed that FNA could effectively inhibit tumor growth, achieving a tumor growth inhibition (TGI) of 48.89%, which was comparable to the established anticancer agent SAHA (TGI of 48.13%) nih.gov.

In the context of infection models, the benzamide derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) has been assessed for its antiviral properties. In a duck hepatitis B virus (DHBV) infection model, which serves as a recognized animal model for human hepatitis B virus (HBV), IMB-0523 demonstrated potent anti-HBV activity.

Table 1: In Vivo Antitumor Activity of CI-994 in Various Xenograft Models An interactive data table will be shown below. You can sort or filter the data as you wish.

ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Preclinical Research

The evaluation of ADME properties is a critical component of preclinical research, helping to predict the pharmacokinetic behavior of a compound in vivo. Studies on benzamide analogues have provided initial insights into their ADME profiles.

In vitro ADME Assessment (e.g., metabolic stability, plasma protein binding, permeability)

In vitro studies provide foundational data on the metabolic fate and disposition of drug candidates. For the benzamide analogue IMB-0523 , research suggests it possesses adequate metabolic stability for in vivo evaluation. This stability is attributed to the alkylation of the amine group on the benzene (B151609) ring A, a structural modification designed to protect against metabolic degradation xenotech.com.

Similarly, for the analogue FNA , structural modifications were implemented to enhance its metabolic profile. Specifically, the introduction of a fluorine atom into the benzamide structure was intended to improve metabolic stability, a strategy that has proven effective for other histone deacetylase inhibitors nih.gov.

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., AUC, half-life)

Pharmacokinetic studies in animal models are essential for characterizing how a compound is absorbed, distributed, and eliminated over time.

The pharmacokinetic profile of CI-994 was investigated in female B6D2F1 mice. Following oral administration, the compound's plasma concentration and elimination were characterized. On the first day of treatment, CI-994 exhibited a plasma distribution half-life of 51 minutes and an elimination half-life of 9.4 hours. The Area Under the Curve (AUC), a measure of total drug exposure, was 2879 µg/ml x min on day 1.

For the antiviral analogue IMB-0523 , pharmacokinetic analysis in rats revealed promising properties. After administration, it demonstrated an AUC from time zero to the last measurable concentration (AUC0-t) of 7535.10 ± 2226.73 µg·h/L.

Table 2: Preclinical Pharmacokinetic Parameters of Benzamide Analogues An interactive data table will be shown below. You can sort or filter the data as you wish.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
4-(acetylamino)-N-(2'-aminophenyl)-benzamide CI-994, Tacedinaline
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide FNA
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide IMB-0523

Future Directions and Research Perspectives

Development of Advanced Benzamide-Based Chemical Probes for Biological Research

The development of sophisticated chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. Benzamide (B126) scaffolds are particularly amenable to modification for the creation of such probes.

Activity-Based Probes (ABPs): These probes are designed to covalently modify the active site of a specific enzyme or a family of enzymes, providing a direct readout of their functional state in complex biological systems. rsc.org Future research could focus on incorporating reactive moieties onto the 4-(acetylamino)-N-(4-chlorophenyl)benzamide scaffold to generate ABPs for identifying novel enzyme targets.

Affinity-Based Probes (AfBPs): Unlike ABPs, AfBPs bind non-covalently to their targets and are used to identify and isolate binding proteins from cellular lysates. rsc.org The this compound structure could be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or click chemistry handles to facilitate the identification of its interacting proteins.

Radiolabeled Benzamide Derivatives: The incorporation of positron-emitting radionuclides into benzamide structures has shown promise for the development of imaging agents, particularly for malignant melanoma. This approach could be extended to develop specific probes for other diseases by modifying the core benzamide structure to target different biomarkers.

Interactive Table: Types of Benzamide-Based Chemical Probes

Probe TypeMechanism of ActionPotential Application for this compound Scaffold
Activity-Based Probes (ABPs)Covalent modification of enzyme active sitesIdentification of novel enzymatic targets
Affinity-Based Probes (AfBPs)Non-covalent binding to target proteinsPulldown and identification of interacting proteins
Radiolabeled ProbesVisualization of biological targets using PET imagingDevelopment of novel imaging agents for various diseases

Exploration of Novel Biological Targets for Benzamide Scaffolds

The versatility of the benzamide scaffold allows it to interact with a wide range of biological targets. While some targets are well-established, there remains a vast, unexplored landscape of potential protein interactions.

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a validated strategy in cancer therapy. nih.gov Novel benzamide derivatives are being explored as potent PARP-1 inhibitors. nih.gov The this compound scaffold could be investigated for its potential to inhibit PARP-1 or other enzymes involved in DNA repair pathways.

Sigma Receptors: The sigma-1 receptor (S1R) is a ligand-operated molecular chaperone implicated in various central nervous system (CNS) disorders. nih.govnih.gov Benzamide derivatives have been identified as promising S1R ligands, and further exploration of the this compound structure could lead to the discovery of novel modulators of this receptor. nih.govnih.gov

Cereblon (CRBN): Cereblon is a substrate receptor for the E3 ubiquitin ligase complex and is a key target in the field of targeted protein degradation. acs.orgacs.org Novel benzamide-type binders of CRBN are being developed for the design of proteolysis-targeting chimeras (PROTACs). acs.orgacs.org Investigating the interaction of this compound with CRBN could open avenues for its use in this cutting-edge therapeutic modality.

Glucokinase (GK): Glucokinase plays a crucial role in glucose metabolism, making it an attractive target for the treatment of type 2 diabetes. nih.gov Benzamide derivatives have been developed as glucokinase activators, suggesting that the this compound scaffold could be a starting point for the design of new agents targeting this enzyme. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in gene expression, and their inhibition is a promising approach in cancer therapy. researchgate.netresearchgate.net The structurally related compound, 4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994), is a known HDAC inhibitor. researchgate.net This suggests that this compound may also possess HDAC inhibitory activity, warranting further investigation.

Integration of Artificial Intelligence and Machine Learning in Benzamide Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. nih.govoxfordglobal.com

Generative AI for Novel Molecule Design: AI algorithms can be trained on vast datasets of known molecules to generate novel chemical structures with desired properties. oxfordglobal.comnih.gov This approach can be used to explore the chemical space around the this compound scaffold to design new derivatives with improved potency, selectivity, and drug-like properties.

Predictive Modeling of Bioactivity: Machine learning models can predict the biological activity of compounds based on their chemical structure, thereby reducing the need for extensive experimental screening. nih.govacs.org This can be applied to prioritize the synthesis of the most promising this compound derivatives.

Automated Synthesis Planning: AI tools can assist in devising efficient synthetic routes for novel benzamide derivatives, which can be integrated with robotic synthesis platforms for high-throughput production. nih.gov

Interactive Table: AI and Machine Learning in Benzamide Research

ApplicationDescriptionRelevance to this compound
Generative AIDesign of novel molecules with desired propertiesCreation of new derivatives with enhanced biological activity
Predictive ModelingIn silico prediction of bioactivity and propertiesPrioritization of synthetic targets
Automated SynthesisAI-assisted planning and robotic execution of chemical synthesisRapid and efficient production of novel benzamide compounds

Challenges and Opportunities in Benzamide Research for Specific Biological Applications (excluding clinical development)

While the benzamide scaffold holds immense promise, several challenges and opportunities need to be addressed to fully realize its potential in biological research.

Selectivity: A key challenge in developing benzamide-based tools and therapeutic leads is achieving high selectivity for the desired biological target to minimize off-target effects. nih.gov The structural simplicity of this compound provides an opportunity for systematic structure-activity relationship (SAR) studies to enhance selectivity.

Understanding Mechanisms of Action: For many benzamide derivatives, the precise molecular mechanism of action remains to be fully elucidated. nih.gov Advanced techniques in chemical proteomics and structural biology will be crucial to unraveling these mechanisms.

Physicochemical Properties: Optimizing the physicochemical properties of benzamide derivatives, such as solubility and cell permeability, is essential for their utility in biological assays and as potential drug leads. mdpi.com

Exploration of Underexplored Biological Space: There is a significant opportunity to screen this compound and related compounds against a broader range of biological targets to uncover novel activities and applications. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(acetylamino)-N-(4-chlorophenyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Amidation Reaction : React 4-acetamidobenzoic acid with 4-chloroaniline using coupling agents like EDCl/HOBt in anhydrous DCM under nitrogen. Monitor progress via TLC ( ).
  • Optimization : Adjust molar ratios (1:1.2 acid:amine), solvent (DMF for solubility), and temperature (60–80°C). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Example Data Table :
ConditionYield (%)Purity (HPLC)
EDCl/HOBt, DCM, RT6595%
DMF, 80°C8298%

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodology :

  • NMR/IR/MS : Confirm amide bond formation (¹H NMR: δ 10.2 ppm for -NH; IR: 1650 cm⁻¹ for C=O). Use high-resolution MS for molecular ion validation .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions). Refine using SHELX; report R-factor < 0.05 () .

Q. How can preliminary bioactivity screening be designed for antibacterial potential?

  • Methodology :

  • Enzyme Assays : Target bacterial acyl carrier protein synthase (AcpS-PPTase) using fluorescence-based assays (IC₅₀ determination) .
  • MIC Testing : Use broth microdilution against S. aureus and E. coli ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated to enhance antibacterial efficacy?

  • Methodology :

  • Substituent Modification : Replace acetyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., amide linkage, chloro substituent) .
  • Data Table :
DerivativeMIC (µg/mL)LogP
4-(Acetylamino)12.52.8
4-(Trifluoromethyl)3.13.5

Q. What strategies resolve contradictions in spectral data or bioassay reproducibility?

  • Methodology :

  • Hyphenated Techniques : LC-MS/MS to confirm purity and rule out degradation.
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., aromatic protons) .
  • Computational Validation : Compare experimental IR with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G*) .

Q. How can the compound’s mechanism of action against bacterial targets be elucidated?

  • Methodology :

  • Molecular Docking : Dock into AcpS-PPTase active site (PDB: 1F7L) using AutoDock Vina. Validate binding via MD simulations (NAMD, 100 ns) .
  • Metabolomics : Profile bacterial lipid A biosynthesis disruption via LC-QTOF-MS .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields or bioactivity between studies be addressed?

  • Methodology :

  • Reproducibility Checks : Replicate under identical conditions (solvent purity, inert atmosphere).
  • Meta-Analysis : Compare datasets using ANOVA; identify outliers (e.g., >20% yield variation) .
  • Advanced Analytics : Use XPS or SEM-EDS to detect trace metal catalysts affecting reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.